Toluene-3,5-D2

Description

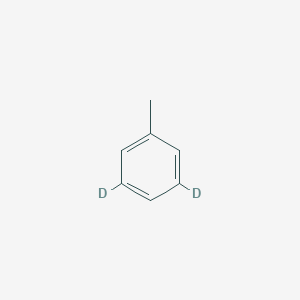

Structure

3D Structure

Properties

IUPAC Name |

1,3-dideuterio-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Toluene-3,5-D2: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-3,5-D2, a deuterated isotopologue of toluene, serves as a valuable tool in a multitude of scientific disciplines, particularly in the realms of mechanistic studies, drug metabolism, and quantitative analysis. The substitution of protium with deuterium at specific positions on the aromatic ring introduces a kinetic isotope effect (KIE), a powerful phenomenon for elucidating reaction pathways and understanding enzymatic processes. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the significant applications of this compound, designed to equip researchers with the foundational knowledge to effectively utilize this compound in their work.

Chemical Properties

This compound, with the chemical formula C₇H₆D₂, possesses physical and chemical properties largely similar to its non-deuterated counterpart, toluene. However, the increased mass due to the two deuterium atoms can lead to subtle differences in properties such as boiling point and melting point. The key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₆D₂ | N/A |

| Molecular Weight | 94.15 g/mol | N/A |

| CAS Number | 16954-38-4 | N/A |

| IUPAC Name | 1,3-dideuterio-5-methylbenzene | N/A |

| Boiling Point | ~111 °C (estimated) | Similar to Toluene |

| Melting Point | ~-95 °C (estimated) | Similar to Toluene |

| Appearance | Colorless liquid | N/A |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial synthesis of a dihalogenated toluene precursor, followed by a palladium-catalyzed dehalogenative deuteration. This method offers high isotopic purity and good overall yield.

Step 1: Synthesis of 3,5-Dibromotoluene

The precursor, 3,5-dibromotoluene, can be synthesized from 3,5-diaminotoluene via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an amino group to a halogen via a diazonium salt intermediate.[1][2]

-

Diazotization of 3,5-Diaminotoluene:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-diaminotoluene in an aqueous solution of hydrobromic acid (HBr).

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the bis(diazonium) salt is indicated by a change in the color of the solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude 3,5-dibromotoluene by vacuum distillation or recrystallization to obtain the pure product.

-

Caption: Synthesis of 3,5-Dibromotoluene via Sandmeyer Reaction.

Step 2: Palladium-Catalyzed Dehalogenative Deuteration

The final step involves the replacement of the bromine atoms with deuterium atoms. This is achieved through a palladium-catalyzed reaction using a deuterium source.[3][4][5]

-

Reaction Setup:

-

In a reaction vessel, dissolve the synthesized 3,5-dibromotoluene in a suitable solvent (e.g., anhydrous THF or dioxane).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C.

-

Add a deuterium source. Deuterium gas (D₂) is a common choice, but deuterated water (D₂O) with a suitable reducing agent can also be employed.[5]

-

-

Deuteration Reaction:

-

If using D₂ gas, purge the reaction vessel with deuterium and maintain a positive pressure of D₂ throughout the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the palladium catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation or column chromatography to obtain the final product with high isotopic purity.

-

Caption: Palladium-Catalyzed Deuteration of 3,5-Dibromotoluene.

Spectroscopic Characterization

The structure and isotopic purity of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a simplified aromatic region compared to unlabeled toluene. The signals corresponding to the protons at the 3 and 5 positions will be absent. The remaining aromatic protons and the methyl protons will be observable.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the 3 and 5 positions.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the aromatic and methyl carbons. The C-D coupling can also be observed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹), providing clear evidence of deuteration.[6][7][8][9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 94, corresponding to the molecular weight of this compound. The fragmentation pattern will be similar to that of toluene, with the characteristic tropylium ion fragment (C₇H₅D₂⁺) appearing at m/z = 93.[10][11][12]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific applications.

Mechanistic Studies of Chemical Reactions

The kinetic isotope effect (KIE) is a primary application of this compound. By comparing the reaction rates of deuterated and non-deuterated toluene, researchers can determine whether the C-H bond at the 3 and 5 positions is broken in the rate-determining step of a reaction. This information is crucial for elucidating reaction mechanisms, such as those in electrophilic aromatic substitution or oxidation reactions.

Probing Enzyme Mechanisms and Drug Metabolism

In drug development, understanding the metabolic fate of a drug candidate is critical. Toluene and its derivatives often serve as model substrates for studying the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. By using this compound, researchers can investigate the regioselectivity of enzymatic hydroxylation and the role of C-H bond activation in the metabolic process.

Internal Standards in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS).[13][14][15] this compound can serve as an ideal internal standard for the quantification of toluene or related aromatic compounds in complex matrices. Its chemical behavior is nearly identical to the analyte, but its distinct mass allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Conclusion

This compound is a versatile and powerful tool for scientific investigation. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic reactions. The ability to selectively introduce deuterium at specific positions on the toluene ring provides researchers with a unique probe to investigate reaction mechanisms, understand enzymatic processes, and improve the accuracy of quantitative analyses. As the demand for more sophisticated analytical techniques and a deeper understanding of chemical and biological processes continues to grow, the utility of isotopically labeled compounds like this compound will undoubtedly expand.

References

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chromedia.org [chromedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of Toluene-3,5-D2

Introduction: The Significance of Selective Deuteration

Toluene-3,5-D2, also known by its IUPAC name 1,3-dideuterio-5-methylbenzene, is a selectively deuterated isotopologue of toluene. In the landscape of chemical research and pharmaceutical development, selectively deuterated compounds are invaluable tools. They serve as superior internal standards for quantitative mass spectrometry, probes for elucidating reaction mechanisms, and, increasingly, as active pharmaceutical ingredients (APIs) with enhanced metabolic stability. The substitution of protium (¹H) with deuterium (²H or D) at specific molecular positions does not significantly alter the molecule's shape or basic chemical reactivity, but it does introduce subtle yet profound changes in its physical and spectroscopic properties due to the kinetic isotope effect (KIE).[1] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, which can slow metabolic pathways involving C-H bond cleavage.[1] This guide provides a comprehensive technical overview of the core physical characteristics of this compound, offering field-proven insights into its analysis and application.

Core Physicochemical Properties

The fundamental identity and properties of this compound are rooted in its molecular structure. The primary difference from standard toluene is the increased mass from the two neutrons in the deuterium nuclei. This seemingly small change has measurable effects on its bulk physical properties.

Molecular and Chemical Identity

The foundational data for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dideuterio-5-methylbenzene | [2] |

| CAS Number | 16954-38-4 | [3] |

| Molecular Formula | C₇H₆D₂ | [4] |

| Molecular Weight | 94.151 g/mol | [3] |

| Exact Mass | 94.07515 Da | [5] |

Bulk Physical Properties and Isotope Effects

Direct experimental values for bulk properties like boiling point and density are not widely published for this compound. However, we can infer these properties from data on toluene and other deuterated analogues, accounting for known isotope effects. Deuterated compounds are slightly denser than their non-deuterated counterparts and typically exhibit a slightly elevated boiling point.[4][6][7] This increase is attributed to the fact that the greater mass of deuterium leads to weaker zero-point energy in the liquid state, which in turn slightly strengthens intermolecular forces like van der Waals interactions.[7]

| Property | Predicted/Expected Value | Rationale & Causality |

| Appearance | Colorless liquid | Consistent with unlabeled toluene.[8] |

| Boiling Point | ~110.8 °C (Slightly > 110.6 °C) | The boiling point of unlabeled toluene is 110.6 °C.[8] Deuteration typically increases the boiling point slightly due to stronger intermolecular forces.[7] A predicted value is 110.6 ± 3.0 °C.[5] |

| Density | ~0.87 g/mL (Slightly > 0.867 g/mL) | The density of unlabeled toluene is 0.8669 g/mL at 20°C.[9] Deuterated solvents are consistently denser than their protium analogues.[6] A predicted value is 0.9 ± 0.1 g/cm³.[5] |

| Solubility | Miscible with most organic solvents; very sparingly soluble in water. | Solubility is primarily dictated by polarity and molecular shape, which are virtually unchanged by isotopic substitution. Toluene is miscible with ethanol, ether, and acetone but not water.[8] |

Visualization: Molecular Structure of this compound

The following diagram illustrates the specific placement of the deuterium atoms on the aromatic ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Heavy water - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. studymind.co.uk [studymind.co.uk]

An In-Depth Technical Guide to Toluene-3,5-D2: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Toluene-3,5-D2, a deuterated isotopologue of toluene. It is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, analytical chemistry, and drug development, offering insights into its synthesis, spectroscopic properties, and diverse applications.

Core Chemical Identifiers and Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is distinguished from its parent compound by the selective replacement of two hydrogen atoms with deuterium at the meta-positions of the aromatic ring.

| Property | Value | Source |

| CAS Number | 16954-38-4 | [1] |

| Molecular Formula | C₇H₆D₂ | |

| Molecular Weight | ~94.15 g/mol | |

| Synonyms | 1,3-dideuterio-5-methylbenzene |

Strategic Synthesis of this compound

The regioselective introduction of deuterium atoms onto an aromatic ring requires a strategic synthetic approach. A common and effective method for the preparation of this compound involves a multi-step process starting from toluene, proceeding through a di-brominated intermediate. This approach provides excellent control over the positioning of the deuterium labels.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3,5-Dibromotoluene

The initial step involves the electrophilic aromatic substitution of toluene to introduce two bromine atoms at the meta-positions. The methyl group of toluene is an ortho-, para-director; therefore, direct bromination will not yield the desired 3,5-disubstituted product. A more elaborate strategy, often starting from a different precursor like p-toluidine, is necessary to achieve the desired substitution pattern[2]. One common method involves the bromination of p-toluidine, followed by diazotization and deamination to yield 3,5-dibromotoluene[2][3].

Step 2: Reductive Debromination with Deuterium

The subsequent and final step is a reductive debromination where the bromine atoms are replaced with deuterium. This is typically achieved using a deuterium source in the presence of a suitable catalyst.

-

Materials:

-

3,5-Dibromotoluene

-

Deuterium gas (D₂) or a deuterium donor like deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Base (e.g., sodium acetate, triethylamine) to neutralize the HBr byproduct

-

-

Procedure:

-

In a flame-dried reaction vessel, dissolve 3,5-dibromotoluene in the chosen anhydrous solvent.

-

Add the palladium on carbon catalyst to the solution.

-

Introduce a base to act as a scavenger for the hydrobromic acid that will be formed.

-

The reaction vessel is then evacuated and backfilled with deuterium gas. This process may be repeated to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a positive pressure of deuterium gas at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by column chromatography or distillation to afford the final product in high isotopic and chemical purity.

-

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The successful synthesis and purity of this compound must be confirmed through rigorous spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simpler than that of unlabeled toluene in the aromatic region. The signals corresponding to the protons at the C3 and C5 positions will be absent. The remaining aromatic protons (at C2, C4, and C6) will exhibit a simplified coupling pattern. The methyl protons will appear as a singlet around δ 2.3 ppm.

-

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will be significantly attenuated and will appear as triplets due to coupling with deuterium (I=1). The chemical shifts of the other carbon atoms will be largely unaffected. For unlabeled toluene, the typical chemical shifts are approximately: C1 (ipso-C) ~138 ppm, C2/C6 (ortho-C) ~129 ppm, C3/C5 (meta-C) ~128 ppm, C4 (para-C) ~125 ppm, and the methyl carbon at ~21 ppm[4].

-

Mass Spectrometry: The mass spectrum provides definitive evidence of deuterium incorporation. The molecular ion peak for this compound will be observed at m/z 94, which is two mass units higher than that of unlabeled toluene (m/z 92). The fragmentation pattern will also reflect the presence of deuterium, aiding in structural confirmation.

Caption: Analytical workflow for this compound characterization.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in the pharmaceutical industry.

Elucidating Reaction Mechanisms and Kinetic Isotope Effects

The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the cleavage of a C-H bond. By strategically placing deuterium atoms at the 3 and 5 positions, researchers can probe the involvement of these positions in reaction mechanisms. If a reaction rate is significantly slower with this compound compared to unlabeled toluene, it provides strong evidence that a C-H bond at the meta position is broken in the rate-determining step.

Internal Standards in Analytical Chemistry

Deuterated compounds are widely used as internal standards in quantitative analysis, especially in mass spectrometry-based techniques like LC-MS and GC-MS[5]. This compound can serve as an excellent internal standard for the quantification of toluene in complex matrices. Since it has nearly identical chemical and physical properties to unlabeled toluene, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer[5]. However, its distinct mass allows for its separate detection and quantification, enabling accurate correction for sample loss during preparation and instrumental variability.

Probing Drug Metabolism and Pharmacokinetics (DMPK)

In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial. Deuterated compounds are instrumental in these studies[6][7][8]. While toluene itself is not typically a therapeutic agent, the principles of using deuterated analogues apply broadly. If a drug molecule contains a toluene-like moiety, synthesizing a selectively deuterated version like this compound can help in:

-

Metabolite Identification: By analyzing biological samples from subjects administered the deuterated compound, metabolites can be easily identified by their characteristic mass shift.

-

Determining Metabolic Pathways: The position of deuterium can help to pinpoint the sites of metabolic attack. For instance, if the deuterium atoms at the 3 and 5 positions remain intact in the metabolites, it suggests that these positions are not involved in the primary metabolic pathways.

-

Improving Pharmacokinetic Profiles: In some cases, deuteration at a metabolic "soft spot" can slow down the rate of metabolism, leading to a longer half-life and improved pharmacokinetic properties of a drug[9][10]. This is a key strategy in the design of "heavy drugs."

Conclusion

This compound is more than just a heavy version of a common solvent; it is a precision tool for scientific inquiry. Its strategic synthesis allows for the selective placement of deuterium labels, enabling detailed investigations into reaction mechanisms, providing a reliable standard for quantitative analysis, and offering valuable insights into the metabolic pathways of drug candidates. For researchers and professionals dedicated to advancing chemical and pharmaceutical sciences, a thorough understanding of the synthesis, characterization, and application of such isotopically labeled compounds is indispensable.

References

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Published May 20, 2025. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Published November 8, 2025. [Link]

-

Pirali, T., et al. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Published June 5, 2023. [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. [Link]

-

KCAS Bio. The Value of Deuterated Internal Standards. Published August 30, 2017. [Link]

-

Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. Published December 15, 2021. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 3,5-Dibromotoluene: Properties, Applications, and Synthesis. [Link]

-

Site-selective and multiple deuteration and application to drug discovery. [Link]

Sources

- 1. This compound, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.be]

- 2. 3,5-Dibromotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. salamandra.net [salamandra.net]

- 10. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

Navigating the Safety Profile of Toluene-3,5-D2: A Technical Guide for Researchers

For the modern researcher and drug development professional, the integration of isotopically labeled compounds like Toluene-3,5-D2 is pivotal for metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. While its application is sophisticated, the fundamental principles of chemical safety remain paramount. This guide provides an in-depth, technically-grounded perspective on the safe handling and management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

Part 1: Chemical Identity and Core Physicochemical Properties

Understanding the fundamental properties of a substance is the bedrock of its safe utilization. This compound is an aromatic hydrocarbon, a deuterated isotopologue of Toluene.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-dideuterio-5-methylbenzene, 5-Methylbenzene-1,3-d2 |

| CAS Number | 16954-38-4[1][2][3] |

| Molecular Formula | C₇H₆D₂[4] |

| Molecular Weight | 94.15 g/mol [3][4] |

| Unlabeled CAS No. | 108-88-3[1][5] |

The physicochemical properties of this compound are nearly identical to those of Toluene. These properties are critical for understanding its behavior in the laboratory environment, particularly its volatility and flammability.

Table 2: Key Physicochemical Data (based on Toluene)

| Property | Value | Implication for Safe Handling |

| Appearance | Clear, colorless liquid[6][7] | Easy to misidentify; requires clear labeling. |

| Odor | Sweet, pungent, aromatic[6][8][9] | Odor is not a reliable indicator of hazardous concentration. |

| Boiling Point | ~110.6 °C (231.1 °F)[10][11][12] | Volatile; vapors can accumulate in poorly ventilated areas. |

| Flash Point | ~4 °C (40 °F)[6][9][10][11] | Highly Flammable. Can be ignited at room temperature.[13] |

| Vapor Density | ~3.1 (Air = 1)[11][14] | Vapors are heavier than air and can accumulate in low-lying areas, creating a fire and inhalation hazard.[15][16] |

| Solubility in Water | Insoluble to partly soluble[10][11][14] | Spills will not be diluted by water; it will float.[13][15] |

| Autoignition Temp. | ~480 °C (896 °F)[10][11] | Requires a high-energy source for ignition without a flame. |

Part 2: Hazard Identification and Toxicological Profile

This compound, mirroring Toluene, is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[8]

GHS Classification (based on Toluene)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Narcotic effects, drowsiness, dizziness)[9][13][17]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (Central nervous system, liver, kidneys)[9][13][17]

Toxicological Insights: The "Why" Behind the Hazards

-

Neurotoxicity: Toluene is a central nervous system (CNS) depressant.[17] Inhalation of vapors can lead to headaches, dizziness, drowsiness, and confusion.[11][17] This is due to its lipophilic nature, allowing it to readily cross the blood-brain barrier and interfere with neurotransmission. Chronic exposure can lead to permanent CNS damage.

-

Dermal Effects: As a solvent, Toluene defats the skin, leading to dryness, cracking, and irritation upon prolonged contact.[10] This disruption of the skin's protective barrier can also enhance the absorption of other chemicals.

-

Aspiration Hazard: If ingested and then vomited, liquid Toluene can be aspirated into the lungs, causing a severe and potentially fatal chemical pneumonitis.[10] Its low surface tension allows it to spread rapidly and deeply into the lung tissue.

-

Reproductive Toxicity: Toluene is a suspected reproductive toxin.[17][18][19] Exposure during pregnancy may pose a risk to the developing fetus.[17]

Part 3: The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is not a checklist but a dynamic system of overlapping controls designed to prevent exposure and mitigate incidents.

Engineering Controls: The First Line of Defense

The primary directive is to minimize vapor inhalation. All handling of this compound must be conducted in a well-ventilated area.

-

Chemical Fume Hood: Always handle this compound inside a properly functioning and certified chemical fume hood.[6][18][20] This is non-negotiable. The hood contains vapors and provides a physical barrier.

-

Ventilation: Ensure general laboratory ventilation meets or exceeds 3 to 5 air changes per hour to prevent the accumulation of fugitive vapors.[10][16]

Administrative Controls: Structuring Safe Workflows

-

Designated Areas: Establish a designated area within the lab specifically for working with Toluene and its isotopologues.[18] This area should be clearly marked, and access should be limited.

-

Minimization: Use the smallest quantity of this compound necessary for the experiment to minimize the potential for exposure and the magnitude of a potential spill.[21]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the primary means of protection.

-

Eye Protection: Chemical safety goggles are mandatory.[6][8][18][22] A face shield should be worn in situations with a higher risk of splashing.[6][8]

-

Hand Protection: Use nitrile or neoprene gloves.[18][20][21] Check for signs of degradation and replace them immediately if contact with the solvent occurs.[18] No single glove material offers indefinite protection.

-

Protective Clothing: A fully buttoned, flame-retardant lab coat is required.[18][19] Chemical-resistant aprons and boots may be necessary for larger-scale operations.[8]

Storage and Handling: Preventing Incidents

-

Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][18][22][23] A dedicated flammable storage cabinet is ideal.

-

Ignition Sources: this compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[18][24][25] "No Smoking" rules must be strictly enforced.[24]

-

Grounding: Use non-sparking tools and ensure containers are grounded and bonded during transfers to prevent static discharge, a potential ignition source.[11][16][23][26]

-

Container Integrity: Keep containers tightly closed when not in use.[9][18][20][23]

Emergency Procedures: A Validated Response Plan

Table 3: Emergency Response Protocol

| Incident | Action Steps |

| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[6][8][26] Remove contaminated clothing.[6][8][24][26] Seek medical attention if irritation persists.[6][26] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][18][26] Remove contact lenses if present and easy to do so.[26] Seek immediate medical attention.[8] |

| Inhalation | Move the affected person to fresh air immediately.[6][8][26] If breathing is difficult, provide oxygen.[26] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. [10][24] This is critical due to the aspiration hazard.[10][19] Rinse the mouth with water.[16][26] Call a poison control center or seek immediate medical attention.[10][19][26] |

| Small Spill (<1 L) | Evacuate non-essential personnel. Eliminate all ignition sources.[11][13][26] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[15][18][27] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[11][26][28] |

| Large Spill (>1 L) | Evacuate the area immediately and activate the fire alarm.[6][20][27] Call emergency services.[18] |

| Fire | For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[11][15][26] Do not use a direct water jet, as it may spread the flammable liquid.[26] For large fires, evacuate and call the fire department.[11] |

Waste Disposal: The Final Step in the Lifecycle

All this compound waste, including contaminated absorbents and disposable PPE, is considered hazardous waste.[18][27][29]

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container.[18][27][29]

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[18]

-

Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[27][29] Never dispose of Toluene waste down the drain.[27][29] Common disposal methods include controlled incineration.[29][30]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent implementation of multi-layered safety protocols. By treating this valuable research tool with the respect it deserves—from initial procurement to final disposal—scientists can protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.

References

-

International Enviroguard. (2021, June 9). How to Safely Work with Toluene. [Link]

-

SOLVENT SUPPLIES LTD. Toluene Safety Data Sheet. [Link]

-

Vitol. (2019, June 10). SAFETY DATA SHEET. [Link]

-

Washington State University. Toluene Standard Operating Procedure. [Link]

-

ECO-LINK. (2024, June 6). SDS for Toluene: Key Safety Information for Handling Chemicals. [Link]

-

New Jersey Department of Health. Toluene - Hazardous Substance Fact Sheet. [Link]

-

Rosneft Deutschland. Safety Data Sheet Toluene. [Link]

-

Carl ROTH. Safety Data Sheet: Toluene. [Link]

-

University of California, Santa Barbara. (2012, December 14). Toluene - Standard Operating Procedure. [Link]

-

CDC/ATSDR. Toluene | Medical Management Guidelines. [Link]

-

Xinxiang Keyu Medical Equipment Co., Ltd. (2024, June 26). TIPS TO SAFELY WORK WITH TOLUENE. [Link]

-

GOV.UK. Toluene: incident management. [Link]

-

OSHA. Toluene - Health Hazards and Protective Measures. [Link]

-

CDC/NIOSH. NIOSH Pocket Guide to Chemical Hazards - Toluene. [Link]

-

U.S. Chemical Storage. (2015, January 6). Toluene Storage and Safe Handling Practices for Your Facility. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: toluene. [Link]

-

ChemSupply Australia. (2023, August 2). Safety Data Sheet TOLUENE. [Link]

-

OSHA. Toluene - Standards. [Link]

-

ATSDR. Toxicological Profile for Toluene. [Link]

-

GOV.UK. (2024, September 5). Toluene: toxicological overview. [Link]

-

Chemistry For Everyone. (2025, April 25). How Do You Properly Dispose Of Toluene?. [Link]

-

U.S. Chemical Storage. (2015, January 6). Toluene Storage and Safe Handling Practices in Your Facility. [Link]

Sources

- 1. This compound | CAS 16954-38-4 | LGC Standards [lgcstandards.com]

- 2. This compound, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.be]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 16954-38-4 | LGC Standards [lgcstandards.com]

- 6. SDS for Toluene: Key Safety Information for Handling Chemicals – KHA Online-SDS Management [kha.com]

- 7. Toluene Storage and Safe Handling Practices in Your Facility [uschemicalstorage.com]

- 8. int-enviroguard.com [int-enviroguard.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. vitol.com [vitol.com]

- 11. TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. ccohs.ca [ccohs.ca]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. nj.gov [nj.gov]

- 16. rosneft.de [rosneft.de]

- 17. fishersci.com [fishersci.com]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 21. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]

- 22. protectivecoverall.com [protectivecoverall.com]

- 23. cinesafety.com [cinesafety.com]

- 24. carlroth.com [carlroth.com]

- 25. chemos.de [chemos.de]

- 26. solventsupplies.co.nz [solventsupplies.co.nz]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. FLAMMABLE LIQUID, CONTAINING TOLUENE AND BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

Unmasking Reaction Pathways: A Technical Guide to Deuterium-Labeled Toluene in Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful yet nuanced tool in the arsenal of the modern chemist. This guide provides an in-depth exploration of the strategic use of deuterium-labeled toluene to elucidate complex reaction mechanisms. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, the synthesis and characterization of specific toluene isotopologues, and the quantitative interpretation of kinetic isotope effects (KIEs). This document is intended to serve as a practical and authoritative resource for researchers leveraging isotopic labeling to gain unambiguous insights into reaction pathways, particularly in the realms of catalysis, enzymology, and pharmaceutical development.

The Principle of Isotopic Labeling: Why Deuterium?

In the study of reaction mechanisms, our primary goal is to map the energetic landscape of a chemical transformation—to understand which bonds are formed and broken, and in what sequence. Deuterium (²H or D), being roughly twice the mass of protium (¹H), provides a subtle yet profound probe into these processes.[1] The increased mass of deuterium leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage is involved in the rate-determining step. This phenomenon, known as the primary kinetic isotope effect (KIE) , is the cornerstone of mechanistic studies using deuterium labeling.[2][3]

Secondary KIEs, which are smaller effects observed when the labeled C-H bond is not broken but is located near the reaction center, can also provide valuable information about changes in hybridization and steric environment during the transition state.[2] The strategic placement of deuterium atoms on a toluene molecule—either on the methyl group (benzylic position) or the aromatic ring—allows for the targeted investigation of a wide array of reactions.

Synthesis and Characterization of Deuterated Toluene Isotopologues

The successful application of deuterium-labeled toluene hinges on the ability to synthesize isotopologues with high isotopic purity and to precisely determine the location and extent of deuteration.

Synthetic Strategies

A variety of methods exist for the synthesis of deuterated toluene, with the choice of method depending on the desired labeling pattern.[4]

-

Methyl Group Deuteration (Toluene-d₃, Toluene-α-d₁):

-

Reductive Deuteration: A common approach involves the reduction of a suitable precursor, such as benzoyl chloride or benzoic acid, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

H/D Exchange: Base-catalyzed exchange reactions using a deuterium source like D₂O can be effective for introducing deuterium at the benzylic position, which is rendered acidic by the adjacent aromatic ring.[5]

-

-

Aromatic Ring Deuteration (Toluene-d₅, Toluene-d₈):

-

Acid-Catalyzed Exchange: Electrophilic aromatic substitution using a strong deuterated acid, such as D₂SO₄ in D₂O, can replace the aromatic protons with deuterium.[1] This method can lead to perdeuteration of the ring.

-

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium or platinum, can facilitate the exchange of aromatic C-H bonds with a deuterium source.[5][6] Zeolites have also been shown to catalyze this exchange.[7] A patented method describes a stepwise process involving halogen-deuterium exchange on the benzene ring followed by hydrogen-deuterium exchange on the methyl group to produce toluene-d₈ with a high deuteration rate.[8]

-

-

Specific Ring Position Labeling: Accessing specifically labeled toluene isotopologues (e.g., toluene-4-d₁) often requires multi-step syntheses involving organometallic intermediates or directed C-H activation strategies.

Analytical Characterization

Confirming the isotopic purity and the precise location of deuterium incorporation is critical.[9] A multi-technique approach is often necessary for unambiguous characterization.[10][11]

| Analytical Technique | Information Provided |

| ¹H NMR Spectroscopy | Quantifies the degree of deuteration by observing the disappearance or reduction in the integration of proton signals at the labeled positions.[10][12] |

| ²H (Deuterium) NMR Spectroscopy | Directly observes the deuterium nuclei, confirming the sites of incorporation.[10][13] |

| ¹³C NMR Spectroscopy | Shows characteristic splitting patterns due to ¹³C-²H coupling and small isotopic shifts, providing further structural confirmation.[10][14] |

| Mass Spectrometry (GC-MS, LC-MS) | Determines the overall isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecular ion.[9][11][15][16] |

dot

Caption: Workflow for the preparation and validation of deuterated toluene.

Application in Reaction Mechanism Studies: The Kinetic Isotope Effect

The measurement of the KIE is a powerful method for determining whether a C-H bond is broken in the rate-determining step of a reaction.[2]

Experimental Design for KIE Measurement

Two primary methods are employed for determining the KIE:

-

Independent Kinetic Experiments: The reaction rates of the unlabeled (kH) and labeled (kD) toluene are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio kH/kD.[2]

-

Competition Experiments: A mixture of the unlabeled and deuterated toluene is subjected to the reaction conditions, and the relative amounts of the products are analyzed. This method is often more accurate as it avoids potential variations in experimental conditions between separate runs.

Interpreting KIE Values

The magnitude of the primary KIE provides significant insight into the transition state of the C-H bond-breaking step.

| Observed kH/kD | Interpretation |

| ~1 | C-H bond is not broken in the rate-determining step. |

| 2-7 | Significant C-H bond breaking occurs in the rate-determining step. This is a typical range for primary KIEs.[2] |

| >7 | Suggests a contribution from quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it. |

| <1 (Inverse KIE) | Indicates that the C-H bond is strengthened in the transition state, often due to a change in hybridization from sp² to sp³. |

dot

Caption: Decision tree for interpreting kinetic isotope effects.

Case Studies: Deuterated Toluene in Action

Free-Radical Halogenation

The free-radical halogenation of the toluene methyl group is a classic example used to illustrate the KIE.[17] Studies on the benzylic chlorination and bromination of toluene using methyl-deuterated isotopologues (PhCH₂D, PhCHD₂, PhCD₃) have been instrumental in characterizing the transition state of the hydrogen abstraction step.[18] For instance, the primary KIE for free-radical bromination of toluene with N-bromosuccinimide is approximately 4.9, indicating that the C-H bond is significantly broken in the rate-determining hydrogen abstraction step.[3] In contrast, the more reactive chlorine radical exhibits a smaller KIE, suggesting an earlier, more reactant-like transition state, consistent with the Hammond postulate.[19][20]

Enzymatic Reactions

Deuterium-labeled toluene is invaluable for studying the mechanisms of enzymes that metabolize aromatic hydrocarbons. For example, in the anaerobic metabolism of toluene by the enzyme benzylsuccinate synthase, the reaction is initiated by the abstraction of a hydrogen atom from the methyl group.[16] Kinetic isotope effect studies using toluene-d₈ revealed KIEs on Vmax and Vmax/Km, providing evidence that hydrogen abstraction is a kinetically significant step, though not fully rate-determining.[16] Similarly, studies on the cytochrome P-450 catalyzed oxidation of toluene showed that deuteration of the methyl group led to a decrease in the formation of benzyl alcohol and an increase in the formation of cresols, a phenomenon termed "metabolic switching".[21] This demonstrated that C-H bond cleavage is at least partially rate-limiting for benzylic hydroxylation.[21]

Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis.[22][23] Deuterium labeling has been crucial in elucidating the mechanisms of these reactions.[24][25][26] For instance, in the Pd-catalyzed allylic C-H activation, a significant primary KIE was observed, indicating that the C-H bond is broken in the turnover-limiting transition state.[24][25] These studies, often combining experimental KIE measurements with computational DFT modeling, support a mechanism where a ligand, such as acetate, acts as a base in an intramolecular fashion to facilitate the C-H cleavage.[24][25]

Protocol: Measuring the KIE for the Benzylic Bromination of Toluene

This protocol provides a generalized workflow for a competition experiment to determine the primary KIE for the free-radical bromination of toluene's methyl group.

Materials:

-

Toluene

-

Toluene-d₈ (as the source of the deuterated methyl group)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Internal standard (e.g., dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the Reactant Mixture: Accurately prepare a solution containing equimolar amounts of toluene and toluene-d₈ in CCl₄. Add a known amount of an internal standard.

-

Initiate the Reaction: To the reactant mixture, add NBS (as the limiting reagent) and a catalytic amount of AIBN.

-

Reaction Conditions: Heat the mixture under reflux (or at a suitable temperature for thermal initiation of AIBN) and protect from light to prevent photochemical side reactions. Monitor the reaction progress by GC to ensure low conversion (typically <10%) to minimize complications from secondary reactions.

-

Quench and Workup: After a predetermined time, cool the reaction mixture to room temperature and quench any remaining NBS with a suitable reagent (e.g., aqueous sodium thiosulfate). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Analysis:

-

Analyze the resulting mixture by GC-MS.

-

Identify the peaks corresponding to unreacted toluene, unreacted toluene-d₈, benzyl bromide, and benzyl bromide-d₇.

-

Using the internal standard for calibration, determine the relative amounts of the protonated and deuterated products.

-

-

Calculation of KIE: The KIE (kH/kD) is calculated from the ratio of the products formed, normalized to the initial ratio of the starting materials.

dot

Caption: Experimental workflow for a competitive KIE measurement.

Conclusion and Future Outlook

Deuterium-labeled toluene is an indispensable tool for probing the intimate details of chemical and biological transformations. The insights gained from KIE studies are fundamental to optimizing reaction conditions, designing more efficient catalysts, and understanding enzymatic pathways. As synthetic methodologies for preparing precisely labeled compounds become more sophisticated, and analytical techniques continue to improve in sensitivity, the application of deuterated molecules like toluene will undoubtedly expand.[4][27] From elucidating complex catalytic cycles in drug synthesis to understanding metabolic pathways, the humble substitution of hydrogen with deuterium will continue to provide profound clarity in the intricate world of reaction mechanisms.[8][28]

References

- Application Notes and Protocols for NMR-Based Characterization of Deuter

- Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromin

- Deuterated Standards for LC-MS Analysis - ResolveMass Labor

- Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccin

- Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction) - YouTube.

- Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromination of toluene | Journal of the American Chemical Society.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor

- Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis | Chemical Reviews - ACS Public

- Kinetic isotope effect - Wikipedia.

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube.

- CN111440041B - A kind of synthetic method of toluene-d8 - Google P

- Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC - NIH.

- Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffili

- Isotope Effects - Mechanisms of Organic Reactions - Pharmacy 180.

- US8093422B2 - Method for deuteration of an aromatic ring - Google P

- Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correl

- Deuteron-proton isotope correlation spectroscopy of molecular solids - ChemRxiv.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Public

- Deuterium isotope effects on toluene metabolism.

- Deuterium - Isotope / BOC Sciences.

- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society.

- Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activ

- Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activ

- Palladium Catalyzed Allylic C-H Alkyl

- (PDF)

- Applications of Deuterium in Medicinal Chemistry | Request PDF - ResearchG

- Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society.

- Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applic

- Sustainable Highly Selective Toluene Oxid

- Ligand Directed Pd-Catalyzed C-H Activation: Mechanistic Insights and Synthetic Applic

- Selectivity In Free Radical Reactions - Master Organic Chemistry.

- Free-radical halogen

- The Deuterium Isotope Effect in the Side Chain Halogenation of Toluene 1 - ACS Public

- (PDF)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 7. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CN111440041B - A kind of synthetic method of toluene-d8 - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 18. sci-hub.se [sci-hub.se]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 25. orbit.dtu.dk [orbit.dtu.dk]

- 26. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 27. researchgate.net [researchgate.net]

- 28. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Stability and Storage of Toluene-3,5-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Deuteration in Toluene

Toluene-3,5-D2, a selectively deuterated isotopologue of toluene, is a valuable tool in modern chemical research and pharmaceutical development. Its utility stems from the kinetic isotope effect (KIE), where the substitution of hydrogen with its heavier isotope, deuterium, can significantly slow down metabolic pathways that involve C-H bond cleavage.[1] By strategically placing deuterium at the 3 and 5 positions of the aromatic ring, researchers can probe metabolic mechanisms, enhance the metabolic stability of drug candidates, and create highly specific internal standards for quantitative analysis by mass spectrometry.[2][3]

I. Chemical and Isotopic Stability of this compound

The stability of this compound is twofold: the stability of the toluene molecule itself and the stability of the deuterium labels on the aromatic ring.

A. Chemical Stability of the Toluene Backbone

The primary degradation pathway for toluene under typical storage conditions is auto-oxidation.[4] This is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metallic impurities. The process involves the attack of oxygen on the methyl group, leading to the formation of benzyl alcohol, benzaldehyde, and ultimately benzoic acid.[4]

Interestingly, deuteration has been shown to enhance the oxidative stability of organic compounds.[5] This is attributed to the stronger C-D bond compared to the C-H bond, which increases the activation energy required for hydrogen (or deuterium) abstraction, a key step in the oxidation process. While the deuteration in this compound is on the aromatic ring and not the methyl group (the primary site of oxidation), the overall electronic properties of the molecule are subtly altered, which may contribute to enhanced stability.

B. Isotopic Stability of the Aromatic C-D Bonds

A crucial concern for users of this compound is the potential for H/D exchange, where the deuterium atoms on the aromatic ring are replaced by protons from atmospheric moisture or other sources. However, C-D bonds on an aromatic ring are remarkably stable under normal conditions.

H/D exchange on an aromatic ring is typically a catalyzed process, requiring the presence of strong acids, strong bases, or metal catalysts (such as platinum or palladium) to proceed at a significant rate.[6] Studies have shown that such exchanges in deuterated protic solvents occur much more slowly under neutral conditions compared to acidic conditions.[6] Given that this compound is stored and handled under neutral conditions, the risk of isotopic exchange with atmospheric water is minimal. The stability of these labels is a key advantage of using aromatically deuterated compounds as internal standards in analytical chemistry.[7]

II. Optimal Storage and Handling Conditions

To preserve the high chemical and isotopic purity of this compound, adherence to proper storage and handling protocols is essential. The primary objectives are to mitigate the risks of oxidation and to prevent contamination.

A. Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on safety data sheets for toluene and best practices for deuterated compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term ( >12 months): 2-8°C (Refrigerated) Short-term: 15-25°C (Controlled Room Temperature) | Lower temperatures slow down the rate of auto-oxidation, the primary degradation pathway.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displacing oxygen minimizes the risk of oxidation. For long-term storage, purging the container with an inert gas before sealing is highly recommended.[7] |

| Light | Store in an amber glass bottle or other light-protective container. | UV light can initiate free-radical degradation and accelerate oxidation.[4] |

| Container | Use glass containers with PTFE-lined caps. | Glass is inert and will not leach impurities. PTFE liners provide an excellent seal and are chemically resistant. |

| Moisture | Keep the container tightly sealed to prevent the ingress of atmospheric moisture. | While H/D exchange is unlikely without a catalyst, minimizing moisture contact is a general best practice for all deuterated solvents to maintain high purity. |

A certificate of analysis for this compound suggests that the compound should be re-analyzed for chemical purity after three years if stored under recommended conditions. This provides a practical timeframe for its expected shelf-life.

B. Handling Procedures

Proper handling is critical to maintain the integrity of this compound upon opening and during use.

-

Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is especially important for applications requiring the highest purity.

-

Avoid Contamination: Use clean, dry glassware and syringes. Avoid introducing any impurities that could catalyze degradation.

-

Minimize Exposure: After opening, use the required amount and promptly reseal the container, purging with an inert gas if possible. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

III. Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

Caption: Workflow for this compound from receipt to storage and use.

IV. Experimental Protocol for Stability and Purity Assessment

Regularly verifying the chemical and isotopic purity of this compound, especially for long-stored samples or before use in sensitive applications, is a critical component of quality control. The following protocol outlines a robust methodology using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Objective:

To assess the chemical purity and isotopic enrichment of a this compound sample.

Materials:

-

This compound sample

-

High-purity deuterated solvent for NMR (e.g., Chloroform-d, CDCl₃)

-

High-purity solvent for HRMS (e.g., Methanol or Acetonitrile)

-

NMR spectrometer (400 MHz or higher)

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Methodology:

Part 1: Chemical Purity Assessment by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.7 mL of high-purity CDCl₃.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the detection of low-level impurities.

-

-

Data Analysis:

-

Integrate all signals in the spectrum.

-

The signals corresponding to this compound should be the most prominent.

-

Identify any signals that do not correspond to the analyte. These represent chemical impurities.

-

Calculate the chemical purity by comparing the integration of the analyte signals to the total integration of all signals (analyte + impurities).

-

Part 2: Isotopic Enrichment Assessment by ¹H and ²H NMR

-

¹H NMR for Isotopic Enrichment:

-

Using the spectrum from Part 1, carefully integrate the residual proton signals at the 3 and 5 positions of the aromatic ring.

-

Integrate a signal from a non-deuterated part of the molecule, such as the methyl group protons.

-

The isotopic enrichment can be calculated by comparing the relative integrations of the residual aromatic protons to the methyl protons.

-

-

²H NMR for Direct Confirmation:

-

Prepare a more concentrated sample of this compound in a non-deuterated solvent (e.g., CHCl₃).

-

Acquire a ²H NMR spectrum.[8]

-

The spectrum should show a prominent signal corresponding to the deuterium at the 3 and 5 positions.

-

The presence and integration of this signal directly confirm the location and provide a quantitative measure of the deuteration.[8][9]

-

Part 3: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable volatile solvent like methanol.

-

-

Data Acquisition:

-

Infuse the sample into the HRMS using an appropriate ionization source (e.g., ESI or APCI).

-

Acquire a high-resolution mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the molecular ions of this compound ([M]+ or [M+H]+) and any non-deuterated or partially deuterated species.

-

Measure the peak intensities for each isotopologue.

-

Correct the raw intensities for the natural abundance of ¹³C.

-

Calculate the isotopic purity by determining the ratio of the intensity of the desired deuterated species to the sum of intensities of all isotopologues.[10]

-

V. Conclusion

This compound is a stable molecule, both chemically and isotopically, when stored and handled correctly. The primary degradation pathway, auto-oxidation, can be effectively mitigated by storing the compound at cool to refrigerated temperatures, in the dark, and under an inert atmosphere. The deuterium labels on the aromatic ring are robust and not susceptible to exchange under standard laboratory conditions. By implementing the storage recommendations and analytical verification protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their this compound, thereby safeguarding the accuracy and reliability of their experimental outcomes.

References

- BenchChem. (2025).

- Dumdei, E. (n.d.). Determination of toluene's degradation products under simulated atmospheric conditions. U.S.

- Thullner, M., & Centler, F. (2016). Biodegradation of Vapor-Phase Toluene in Unsaturated Porous Media: Column Experiments. PubMed.

- Vogt, C., et al. (2008). Evaluation of toluene degradation pathways by two-dimensional stable isotope fractionation. Environmental Science & Technology, 42(21), 7995-8001.

- Singh, S., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(4), 689-696.

- BenchChem. (2025). A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry.

- IAEA. (1987).

- Sugiyama, H., & Trager, W. F. (1989). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis.

- Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.

- Remaud, G. S., et al. (2007). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal.

- Dangles, O., et al. (2021).

- Erceg, I., et al. (2003). Kinetics of gas-phase hydrogen/deuterium exchange and gas-phase structure of protonated phenylalanine, proline, tyrosine and tryptophan.

- Geo-Centers, Inc. (1983).

- Microchem Laboratory. (n.d.).

- Encyclopedia.pub. (2025). Accelerated stability study: Significance and symbolism.

- Shalaev, E. Y., & Franks, F. (1994). Accelerated stability testing of bioproducts: attractions and pitfalls. Trends in Biotechnology, 12(4), 114-117.

- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.

- Li, A., et al. (2025). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv.

- ResolveMass Laboratories Inc. (2025).

- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691.

- Balooch, M., & Reich, J. (2022). Hydrogen Uptake Kinetics of 1,4-Bis(phenylethynyl)benzene (DEB) Rubberized O-Rings. OSTI.GOV.

- D'Abramo, M., et al. (2012). Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase. Journal of Biological Chemistry, 287(49), 41365-41373.

- ACS Publications. (2023). Analytical Chemistry Vol. 95 No. 46.

- Pal, S., & Chattopadhyay, A. (2023). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex. ChemRxiv.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Li, A., et al. (2023).

- Berhe, S., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals, 15(10), 1234.

- Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 119(22), 12241-12275.

- Dangles, O., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations.

- Geo-Centers, Inc. (1983).

- Microchem Laboratory. (n.d.).

- Encyclopedia.pub. (2025). Accelerated stability study: Significance and symbolism.

- Shalaev, E. Y., & Franks, F. (1994).

- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.

- Li, A., et al. (2025). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv.

- ResolveMass Laboratories Inc. (2025).

- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691.

- Balooch, M., & Reich, J. (2022). Hydrogen Uptake Kinetics of 1,4-Bis(phenylethynyl)benzene (DEB) Rubberized O-Rings. OSTI.GOV.

- D'Abramo, M., et al. (2012). Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase. Journal of Biological Chemistry, 287(49), 41365-41373.

- ACS Publications. (2023). Analytical Chemistry Vol. 95 No. 46.

- Pal, S., & Chattopadhyay, A. (2023). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex. ChemRxiv.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- BenchChem. (n.d.). Toluene-2-d1: A Technical Guide to Stability and Storage.

Sources

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction to deuterium kinetic isotope effect

An In-Depth Technical Guide to the Deuterium Kinetic Isotope Effect for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavier isotope, deuterium, represents one of the smallest chemical modifications possible, yet it can induce profound effects on the kinetic properties of a molecule. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool in medicinal chemistry and drug development. By strategically replacing hydrogen atoms at sites of metabolic vulnerability, the rate of enzymatic bond cleavage can be significantly reduced. This guide provides a comprehensive overview of the theoretical underpinnings of the deuterium KIE, its practical application in optimizing drug pharmacokinetics, methodologies for its experimental determination, and its successful translation into clinically approved medicines. For drug development professionals, understanding and harnessing the KIE offers a validated strategy to enhance metabolic stability, prolong drug half-life, reduce toxic metabolite formation, and ultimately develop safer and more effective therapeutics.[1]

Introduction: The Phenomenon of the Kinetic Isotope Effect

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[2][3] This quantum mechanical effect is most pronounced when the relative mass change is greatest.[2][3] The substitution of protium (¹H) with deuterium (²H or D) doubles the atomic mass, leading to the most dramatic and widely utilized KIE in chemistry.[2] A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond, meaning more energy is required to break it.[2][4] Consequently, reactions where C-H bond cleavage is the rate-limiting step can be substantially slowed by deuteration.[5][6] This principle has been exploited by physical organic chemists for decades to elucidate reaction mechanisms and is now a cornerstone of modern medicinal chemistry for improving drug properties.[5][6][7]

Section 1: The Theoretical & Physicochemical Foundation of the Deuterium KIE

The C-H vs. C-D Bond: A Tale of Two Isotopes

While chemically identical in terms of their electronic structure and the potential energy surface of reactions, protium and deuterium differ fundamentally in mass.[8][9] Deuterium contains a proton and a neutron in its nucleus, whereas protium has only a proton.[4][9] This seemingly minor difference has significant consequences for the physical properties of the chemical bonds they form.

Zero-Point Energy (ZPE) as the Origin of the KIE

The primary origin of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE).[2][8][10] According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum vibrational energy known as the ZPE. The frequency of this vibration is dependent on the mass of the atoms involved—lighter atoms vibrate at a higher frequency.

Because the C-H bond involves a lighter isotope, it has a higher vibrational frequency and a higher ZPE compared to the C-D bond.[2][11] For a reaction to occur where this bond is broken, enough energy must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level, its activation energy (Eₐ) is higher than that for the C-H bond. This higher energy barrier directly results in a slower reaction rate for the deuterated molecule.[2][10][11]

Caption: Origin of the deuterium KIE. The C-D bond has a lower ZPE than the C-H bond, resulting in a higher activation energy (Eₐ) for bond cleavage.

Primary vs. Secondary KIEs

Kinetic isotope effects are categorized based on the position of the isotopic substitution relative to the bond being broken in the rate-determining step of the reaction.[11][12]

-

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2][3][11] For C-H bond cleavage, PKIEs (expressed as the ratio of rate constants, kH/kD) are "normal" (kH/kD > 1) and typically range from 2 to 8.[10][11] This signifies that the C-H bond is indeed breaking in the slowest step of the reaction.

-

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position adjacent to, but not directly involved in, bond-breaking or formation in the rate-determining step.[2][3][12] SKIEs are much smaller than PKIEs, with typical values ranging from 0.7 to 1.5.[8] They arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[8][13]

| Isotope Effect Type | Definition | Typical kH/kD Value | Mechanistic Implication |

| Primary (PKIE) | Isotopic substitution at the bond being broken/formed in the rate-determining step.[11][12] | 2 - 8 | C-H bond cleavage is rate-limiting.[11] |

| Secondary (SKIE) | Isotopic substitution at a bond not broken/formed in the rate-determining step.[2][12] | 0.7 - 1.5 | Indicates changes in hybridization or steric environment near the reaction center.[8] |

Quantum Tunneling

In some cases, especially in enzyme-catalyzed reactions, observed KIE values can be abnormally large (>>10).[8] This is often evidence of quantum tunneling, a phenomenon where a particle (like a proton) passes through an energetic barrier rather than over it.[8][14] Tunneling is extremely sensitive to mass, so hydrogen tunnels much more readily than deuterium.[8] While fascinating, for most drug metabolism applications, the KIE is dominated by the ZPE difference. However, the possibility of tunneling highlights the purely quantum nature of the isotope effect.[8][15]

Section 2: The Deuterium KIE in Drug Discovery & Development